Ethyl cyanoacetate

Overview

Description

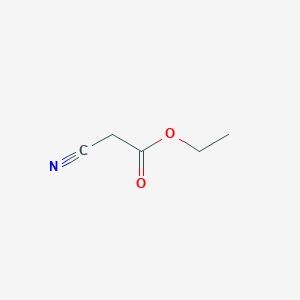

Ethyl cyanoacetate (ECA, C₆H₇NO₂) is a versatile reagent in organic synthesis, characterized by its active methylene group and electron-withdrawing cyano and ester substituents. It is widely employed in the synthesis of heterocycles (e.g., pyrimidines, pyridines), pharmaceuticals, and agrochemicals. Its dual functional groups enable nucleophilic attacks, condensations, and cyclizations under varied conditions . ECA is particularly valued for its role in Knoevenagel condensations, multicomponent reactions (MCRs), and as a precursor for bioactive molecules with antitumor, antimicrobial, and anti-inflammatory properties .

Scientific Research Applications

Pharmaceutical Applications

Ethyl cyanoacetate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its functionality allows for the incorporation of specific chemical moieties necessary for pharmacological activity.

Key Pharmaceutical Uses:

- Synthesis of Active Pharmaceutical Ingredients (APIs): this compound is used to synthesize various APIs, including anti-inflammatory agents, anticonvulsants, and anticancer drugs. For example, it is a precursor in the synthesis of pyrrole derivatives used to treat epilepsy and trimethoprim, an antibiotic .

- Building Block for Vitamins and Steroids: It is involved in synthesizing biologically important compounds such as vitamin B6 and steroids .

- Drug Development: The compound's reactivity facilitates the development of novel drugs through various chemical reactions like nucleophilic additions and esterifications .

Agrochemical Applications

This compound is also significant in the agrochemical industry. It plays a role in synthesizing herbicides and insecticides that enhance crop protection.

Agrochemical Uses:

- Synthesis of Herbicides: this compound is an intermediate for producing sulfonylurea herbicides, which are widely used in agriculture to control weed growth .

- Insecticide Production: It is utilized in developing insecticides like flufenitrile, contributing to effective pest management strategies .

Material Science Applications

The compound's properties make it suitable for various applications in material science, particularly in the production of dyes and adhesives.

Material Science Uses:

- Dyes and Pigments: this compound is employed as an intermediate in synthesizing dyes such as malachite green and phthalocyanine pigments, which find applications in textiles and printing inks .

- Adhesives and Sealants: Its adhesive properties are harnessed in formulating adhesives and sealants used across different industries .

Organic Synthesis

In organic chemistry, this compound acts as a versatile reagent for synthesizing complex organic molecules.

Organic Synthesis Applications:

- Heterocycle Formation: It is widely used to synthesize various heterocycles that have significant biological activities. For instance, this compound can be transformed into β-amino acids or utilized in multi-step synthesis processes involving complex nitrogen-containing compounds .

- Green Chemistry Approaches: Recent advancements focus on using this compound within green chemistry frameworks to promote sustainable practices in organic synthesis .

Table 1: Key Pharmaceutical Compounds Synthesized from this compound

Table 2: Agrochemical Products Derived from this compound

| Product Name | Type | Application |

|---|---|---|

| Sulfonylurea Herbicides | Herbicide | Controls broadleaf weeds |

| Flufenitrile | Insecticide | Effective against pest infestations |

Case Study 1: Development of Anticancer Agents

Research has demonstrated that this compound can be utilized to synthesize novel anticancer agents through a series of chemical transformations. These agents have shown promising efficacy against various cancer cell lines during preclinical trials.

Case Study 2: Green Synthesis of Bioactive Compounds

A study focused on using this compound within green chemistry frameworks highlighted its role in synthesizing bioactive scaffolds with reduced environmental impact. This approach aligns with contemporary efforts to develop sustainable chemical processes while maintaining high yields of desired products.

Mechanism of Action

Ethyl cyanoacetate exerts its effects through its reactive centers—nitrile, ester, and acidic methylene site. These centers allow it to participate in various chemical reactions, such as condensation and substitution, leading to the formation of diverse functional and pharmacologically active substances . The mechanism often involves the formation of intermediate species that undergo further transformations .

Comparison with Similar Compounds

Ethyl Cyanoacetate vs. Malononitrile

Key Findings :

- Malononitrile outperforms ECA in reactions requiring rapid electrophilic activation. However, ECA’s ester group provides regioselectivity in cyclizations, as seen in pyrimidine syntheses .

- In multicomponent spiro-4H-pyran syntheses, malononitrile achieves higher yields (70–85%) compared to ECA (50–65%) due to superior electron deficiency .

This compound vs. Ethyl Acetoacetate

Key Findings :

- ECA’s cyano group facilitates tautomer stabilization in intermediates, crucial for forming 6-amino-4-phenyl-2-thioxopyrimidine derivatives .

- Ethyl acetoacetate is less effective in S8-mediated thienopyrimidinone syntheses, where ECA achieves 80–90% yields under catalytic conditions .

This compound vs. Diethyl Malonate

Key Findings :

- Diethyl malonate is less versatile in synthesizing nitrogenous heterocycles compared to ECA, which forms 1H-pyridines and pyrimidines via dual functional group participation .

This compound vs. Mthis compound

Key Findings :

- Mthis compound is rarely used in large-scale syntheses due to handling challenges, whereas ECA’s ethyl group enhances stability and solubility in MCRs .

Data Tables

Table 1: Yield Comparison in Heterocycle Syntheses

| Reaction Type | This compound Yield | Malononitrile Yield | Ethyl Acetoacetate Yield |

|---|---|---|---|

| Spiro-4H-pyran Synthesis | 50–65% | 70–85% | N/A |

| Pyrimidine Formation | 94% | N/A | 60% |

| Thienopyrimidinone MCR | 80–90% | N/A | 40–50% |

Biological Activity

Ethyl cyanoacetate is an important compound in organic synthesis, particularly in the development of various biologically active molecules. Its structure, characterized by the cyano and ester functional groups, allows it to participate in a variety of chemical reactions that yield compounds with significant biological properties. This article explores the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.

Overview of this compound

This compound (CHNO) is a versatile building block in organic chemistry. It is commonly used in the synthesis of heterocyclic compounds and has been investigated for its potential pharmacological activities. The compound can undergo various reactions, including condensation and cyclization, leading to the formation of more complex structures with enhanced biological activities.

Synthesis and Applications

This compound can be synthesized through various methods, including:

- Condensation Reactions : It can react with aldehydes or ketones to form α-cyanoketones or α-cyanohydrins.

- Multicomponent Reactions : As demonstrated in recent studies, this compound has been utilized in one-pot reactions to synthesize derivatives such as 3-cyano-2-oxa-pyridine .

These synthetic pathways are crucial for generating compounds that exhibit biological activities such as anticancer, antioxidant, and antimicrobial effects.

Antioxidant Activity

Research has shown that derivatives synthesized from this compound exhibit significant antioxidant properties. For instance, a study evaluated the Trolox equivalent antioxidant capacity (TEAC) of various compounds derived from this compound. The results indicated that certain derivatives had high TEAC values, suggesting strong antioxidant activity .

| Compound | TEAC ± SD (μM) |

|---|---|

| 4j | 5.237 ± 0.053 |

| 4k | 4.914 ± 0.196 |

| 4c | 3.909 ± 0.008 |

Cytotoxic Activity

Several studies have focused on the cytotoxic effects of compounds derived from this compound against cancer cell lines. For example, a recent investigation found that specific derivatives inhibited the growth of cervical carcinoma (HeLa) and cerebral glioblastoma multiforme (AMGM5) cells with varying IC values:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 4a | AMGM5 | 656.4 |

| 4c | AMGM5 | 781.5 |

| 4e | AMGM5 | 374.5 |

| 4a | HeLa | 558.5 |

| 4b | HeLa | 775.6 |

| 4e | HeLa | 615.9 |

These findings highlight the potential of this compound derivatives as candidates for further development in cancer therapeutics .

Case Studies

- Synthesis of Heterocyclic Compounds : A study synthesized new heterocyclic compounds using this compound as a key reagent. These compounds were evaluated for their biological activities, revealing promising results in terms of antibacterial and anticancer properties .

- Biocatalytic Applications : this compound has been explored in biocatalysis for pharmaceutical applications, showcasing its utility in the synthesis of chiral intermediates and complex molecules with therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key factors influencing the synthesis efficiency of ethyl cyanoacetate via esterification?

- Methodological Answer : Orthogonal experiments identified catalyst dosage (e.g., silicotungstic acid), molar ratio of cyanoacetic acid to ethanol, temperature, and reaction time as critical factors. The catalyst amount (1.5% concentration) had the greatest impact on esterification rate (R-value analysis), followed by molar ratio (1:3.5) and temperature (80°C). Optimized conditions yield >99% purity, validated via gas chromatography (GC) with internal standardization (benzene as reference) .

Q. How can gas chromatography (GC) be optimized for quantifying this compound purity?

- Methodological Answer : Use a capillary column with flame ionization detection. Calibrate with an internal standard (e.g., benzene) to calculate correction factors (Formula 1: ). Retention times: ethanol (0.50 min), benzene (0.57 min), this compound (0.80 min). Triplicate injections ensure precision (±1% RSD) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement local exhaust ventilation, wear nitrile gloves, and use closed systems to minimize inhalation/skin contact. Post-exposure protocols: immediate washing with soap/water, medical evaluation for symptoms (headache, nausea). OSHA 1910.1020 mandates air sampling for exposure monitoring .

Q. How does the this compound anion participate in alkylation reactions?

- Methodological Answer : The anion (stabilized by resonance between nitrile and ester groups) undergoes nucleophilic attack. Dialkylation with isopropyl iodide proceeds via SN2 mechanisms. Confirm regioselectivity via -NMR (disappearance of α-H signal) and IR (loss of nitrile stretch at ~2250 cm) .

Advanced Research Questions

Q. What mechanistic pathways explain this compound's role in pyridone derivative synthesis?

- Methodological Answer : In refluxing ethanol with piperidine catalysis, this compound reacts with hydrazones (e.g., compound 2a) to form 2-oxo-1,2-dihydropyridine-3-carboxylates. IR (1742 cm: ester C=O; 1648 cm: ketone C=O) and -NMR (δ 6.5–7.5 ppm: aromatic protons) confirm cyclization. Competing pathways (e.g., formation of structure 11 vs. 12) are excluded via elemental analysis .

Q. How do steric effects influence the reactivity of alkyl cyanoacetates in ammonium carbonate-mediated condensations?

- Methodological Answer : Reactivity order: methyl > ethyl > tert-butyl cyanoacetate. Steric hindrance in tert-butyl derivatives reduces nucleophilic attack on the in-situ-generated cyanoacetamide intermediate. Monitor progress via TLC (ethyl acetate/hexane, 1:3) and isolate products via recrystallization (ethanol/water) .

Q. What green solvent systems enhance the sustainability of this compound-based heterocyclic syntheses?

- Methodological Answer : Aqueous KCO (1 mmol) in water (20 mL) at 40°C achieves 94.2% yield for 2-amino-4H-chromenes. Compare with ethanol/water (50% v/v) systems. Analyze sustainability via E-factor (mass of waste per product mass) and atom economy calculations .

Q. What organocatalytic strategies achieve high enantioselectivity in this compound-based Michael additions?

- Methodological Answer : Cinchona alkaloid-derived thiourea catalysts (10 mol%) induce enantioselectivity (83–95% ee) in chalcone reactions. Characterize adducts via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and optical rotation. Optimize solvent polarity (toluene > DCM) for ee enhancement .

Q. What thermodynamic data are essential for predicting this compound's behavior in high-temperature reactions?

- Methodological Answer : Heat capacity () of 246.8 J/mol·K (liquid phase) and entropy () of 47.73 J/mol·K at 298 K (Khodzhaeva et al., 1987). Use these values in Arrhenius plots () to model reaction kinetics under thermal stress .

Preparation Methods

Transesterification of Methyl Cyanoacetate

Catalytic Mechanism and Reaction Design

The transesterification method involves reacting mthis compound (MCA) with ethanol in the presence of hydrotalcite or hydrotalcite-like catalysts (general formula: ) . These layered double hydroxides (LDHs) exhibit high basicity and thermal stability, making them ideal for repetitive cycles.

Catalyst Composition

Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Molar ratio (EtOH:MCA) | 1:1 to 6:1 |

| Catalyst loading | 1.0–6.0 wt% of reactants |

| Temperature | 80–85°C |

| Time | 6–12 hours |

| Yield | 58–78% |

| Selectivity | >99% |

For example, using at 80°C for 8 hours achieved a 78.08% conversion with 99.48% selectivity .

Catalyst Reusability

Esterification of Cyanoacetic Acid

Traditional Sulfuric Acid-Mediated Esterification

Cyanoacetic acid reacts with absolute ethanol using concentrated as a catalyst :

-

Esterification : Reflux at 50–60°C for 3 hours.

-

Workup : Neutralization with , extraction with benzene, and vacuum distillation.

Limitations

-

Corrosive catalyst requiring careful handling.

-

Energy-intensive distillation steps.

Optimized Esterification with Mixed Catalysts

A study combining silicotungstic acid and p-toluene sulfonic acid (1:1 ratio) significantly improved efficiency :

Orthogonal Experiment Findings

| Factor | Optimal Level |

|---|---|

| Catalyst loading | 3.0 wt% |

| Molar ratio (Acid:EtOH) | 1:4 |

| Temperature | 90°C |

| Time | 4 hours |

This method achieved a 95% esterification rate under reduced pressure distillation, validated by gas chromatography .

Comparative Analysis of Preparation Methods

Key Insights :

-

Transesterification offers superior catalyst reusability but requires higher temperatures.

-

Optimized esterification achieves the highest yield but lacks scalability data.

Properties

IUPAC Name |

ethyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSEGSNTOUIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Record name | ETHYL CYANOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026718 | |

| Record name | Ethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl cyanoacetate appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless to pale straw-colored liquid; Insoluble in water; [HSDB] Colorless or pale clear liquid; Evolves toxic gas on contact with water; [MSDSonline] | |

| Record name | ETHYL CYANOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205 °C, BP: 206.00 °C at 750 mm Hg; 152.8 °C at 100 mm Hg; 133.8 °C at 40 mm Hg; 119.8 °C at 20 mm Hg; 106.0 °C at 10 mm Hg; 93.5 °C at 5 mm Hg; 67.8 °C at 1.0 mm Hg | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (NFPA, 2010), 230 °F | |

| Record name | ETHYL CYANOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethyl ether, ethanol, Soluble in ammonia water, aqueous solution of alkalies; miscible with alcohol, ether, In water, 2.0X10+4 mg/L at 25 °C | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0654 g/cu cm at 20 °C | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.9 (Air = 1) | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], VP: 1 mm Hg at 67.8 °C, 3.88X10-2 mm Hg at 25 °C | |

| Record name | Ethyl cyanoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to pale straw-colored liquid | |

CAS No. |

105-56-6 | |

| Record name | ETHYL CYANOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL CYANOACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9N006U0F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-22.5 °C | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.